4-((Dipropylamino)methyl)benzaldehyde
Overview
Description
4-((Dipropylamino)methyl)benzaldehyde is an organic compound with the molecular formula C13H19NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dipropylamino group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dipropylamino)methyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dipropylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
C6H5CHO+(C3H7)2NH→C6H4CH(N(C3H7)2)CHO
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((Dipropylamino)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dipropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-((Dipropylamino)methyl)benzoic acid
Reduction: 4-((Dipropylamino)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-((Dipropylamino)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic properties, particularly as an inhibitor of certain enzymes.
Industry: It is used in the production of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-((Dipropylamino)methyl)benzaldehyde involves its interaction with specific molecular targets. For instance, it has been identified as a potent, reversible inhibitor of class I aldehyde dehydrogenase (ALDH). The inhibition occurs through the formation of a stable complex with the enzyme, preventing the oxidation of aldehyde substrates .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzaldehyde
- 4-(Diethylamino)benzaldehyde
- 4-(Dipropylamino)benzaldehyde
Uniqueness
4-((Dipropylamino)methyl)benzaldehyde is unique due to its specific dipropylamino substitution, which imparts distinct chemical properties and reactivity compared to its dimethyl and diethyl analogs. This uniqueness makes it particularly valuable in applications requiring selective inhibition of enzymes or specific reactivity in organic synthesis.
Properties
IUPAC Name |
4-[(dipropylamino)methyl]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-9-15(10-4-2)11-13-5-7-14(12-16)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJOSWKQSZRJPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515459 | |
Record name | 4-[(Dipropylamino)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-59-0 | |
Record name | 4-[(Dipropylamino)methyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82413-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(Dipropylamino)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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